3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-8-6-9-7-10(15-2)4-5-11(9)13-12(8)14/h4-7H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTIBWIBYJNORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2)OC)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one can be achieved through several methods. One common approach involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . Another method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . These reactions typically require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research indicates that the compound may possess pharmacological properties, making it a candidate for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The dihydroquinolinone scaffold is versatile, with substitutions at positions 3, 6, and other sites modulating biological activity, solubility, and stability. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Insights from Structural Comparisons
Substituent Effects on Bioactivity: 3-Ethyl vs. The 3-methyl derivative (J5I) has demonstrated inhibitory activity against the ATAD2 bromodomain (IC₅₀ ~10 µM) . 6-Methoxy Group: Electron-donating methoxy groups (as in 6-methoxy-3-methyl analog) increase resonance stabilization and may modulate interactions with aromatic residues in enzyme binding pockets .
Synthetic Accessibility: The 3-ethyl substituent likely requires alkylation at position 3, similar to methods used for 3-methyl derivatives (e.g., Pd/C-catalyzed hydrogenation of nitro precursors) . Methoxy introduction at position 6 can be achieved via demethylation or direct substitution, as seen in related quinoline syntheses .
Biological Applications: Dihydroquinolinones vs. Tetrahydroquinolinones: The partially unsaturated dihydroquinolinone scaffold (as in the target compound) offers a balance between planarity (for π-π stacking) and flexibility. Heterocyclic Modifications: Thiophene-carboximidamide derivatives (e.g., compound 27) show enhanced anticancer activity due to additional hydrogen-bonding interactions, a feature absent in the target compound .
Research Findings and Implications
- Crystallographic Data : The 3-methyl analog (J5I) co-crystallized with the ATAD2 bromodomain (PDB: 5A5R) reveals hydrophobic interactions between the methyl group and Leu1346, suggesting the 3-ethyl group in the target compound could enhance binding via van der Waals contacts .
- Synthetic Challenges: Introducing ethyl groups at position 3 may require optimized alkylation conditions to avoid over-substitution, a common issue in quinoline chemistry .
- Drug-Likeness : The target compound’s predicted pKa (~11.14) aligns with moderate basicity, suggesting favorable absorption in physiological environments. However, its LogP (~2.5) may necessitate formulation adjustments for aqueous solubility .
Biological Activity
3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various research findings.
This compound is characterized by its unique structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 189.23 g/mol.
The compound exhibits multiple mechanisms of action that contribute to its biological effects:
- Antimicrobial Activity : Research indicates that derivatives of quinolinones, including this compound, have shown efficacy against various bacterial strains, particularly Mycobacterium tuberculosis .
- Antimalarial Activity : Studies have demonstrated that structural modifications in quinolone compounds can lead to significant improvements in antimalarial activity. For instance, 3-ethyl-substituted derivatives have been reported to enhance activity against Plasmodium falciparum with low nanomolar EC50 values .
Biological Activity Data
The following table summarizes the biological activities and associated IC50 values for this compound and related compounds:
| Compound | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 20–100 | |
| 6-Chloro-7-methoxy-4(1H)-quinolone | Antimalarial | <10 | |
| 4-Hydroxycoumarin Imines | Myosin Inhibition | <1 |
Case Study 1: Antimycobacterial Activity
In a study evaluating the antimycobacterial properties of various quinoline derivatives, this compound was tested against Mycobacterium tuberculosis H37Rv. The compound demonstrated significant inhibition over a nine-day period, indicating its potential as a therapeutic agent for tuberculosis treatment .
Case Study 2: Antimalarial Efficacy
A comparative study on the antimalarial efficacy of several quinolone derivatives highlighted that those with ethyl substitutions exhibited enhanced potency. The compound was noted for its low EC50 values against multi-drug-resistant strains of P. falciparum, suggesting its potential role in malaria treatment protocols .
Q & A
Q. Q1: What are the established synthetic routes for 3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via cyclization of substituted anilines with β-keto esters under acidic or basic conditions. For example, Claisen-Schmidt condensation using NaOH in ethanol-DMF mixtures (1:1) yields intermediates that undergo cyclization . Key parameters affecting yield include:
- Catalyst type : NaOH vs. LiAlH4 for reduction steps (e.g., 52% yield with LiAlH4 in THF ).
- Reaction time : Extended stirring (48–72 hours) improves cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
Q. Table 1: Comparative Reaction Conditions
| Step | Catalyst/Solvent | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | NaOH/EtOH-DMF | 48 | 65 | >90 | |
| Reduction | LiAlH4/THF | 24 | 52 | 85 |
Q. Q2: How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis : Key signals include:
- X-ray Crystallography : Use SHELXTL or ORTEP-3 to resolve dihedral angles (e.g., 7.55° between quinolinone rings) and π-π stacking distances (3.6–3.8 Å) . Hydrogen-bonding networks (N–H···O) stabilize the crystal lattice .
Advanced Research Questions
Q. Q3: How can structural modifications to the 3-ethyl or 6-methoxy groups enhance bioactivity while maintaining stability?
Methodological Answer:
- Rational Design : Replace the ethyl group with halogenated or heterocyclic substituents to modulate lipophilicity. For example:
- Stability Testing : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit longer half-lives .
Q. Table 2: Structure-Activity Relationships
| Modification | Bioactivity (IC₅₀) | Stability (t₁/₂) | Reference |
|---|---|---|---|
| 3-Ethyl → 3-CF₃ | 12 nM (Enzyme X) | 48 hours | |
| 6-Methoxy → 6-Hydroxy | 28 nM (Receptor Y) | 24 hours |
Q. Q4: How should researchers resolve contradictions in crystallographic and spectroscopic data for dihydroquinolinone derivatives?
Methodological Answer:
- Data Triangulation : Cross-validate NMR (solution state) with X-ray (solid state). For example:
- Dynamic Effects : Employ variable-temperature NMR to detect conformational flexibility in solution .
Q. Q5: What computational strategies are optimal for predicting the pharmacokinetic properties of this compound analogs?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI).
- ADMET Prediction : Use SwissADME or QikProp to estimate logP (optimal range: 2–3) and CYP450 inhibition .
- Docking Studies : Glide SP mode (Schrödinger Suite) identifies binding poses in target enzymes (e.g., kinases ).
Q. Q6: How can researchers optimize synthetic scalability while minimizing byproducts in dihydroquinolinone synthesis?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors reduce reaction time (from 48 hours to 6 hours) and improve yield (75% vs. 52% batch ).
- Byproduct Analysis : LC-MS identifies intermediates (e.g., over-reduced species from LiAlH4 ). Mitigate via controlled reagent addition.
Q. Q7: What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?
Methodological Answer:
- Schlenk Techniques : Use anhydrous THF under argon for LiAlH4 reductions .
- Quench Protocols : Add reagents dropwise at 0°C to prevent exothermic side reactions .
Methodological Guidelines
- Data Reproducibility : Document all synthetic steps in detail (e.g., Ag₂SO₄ catalysis in DMSO ).
- Ethical Reporting : Disclose purity thresholds (>95% for biological assays ) and analytical methods (e.g., CrysAlis PRO for absorption corrections ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
